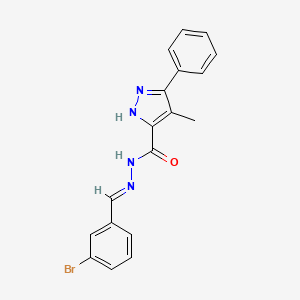

![molecular formula C17H23N3O B5541305 1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5541305.png)

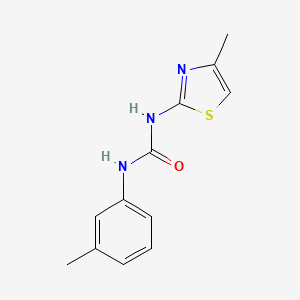

1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of structurally related compounds often involves the cyclocondensation of various CH acids with aldehydes in the presence of amines, leading to isobutyl-substituted derivatives. These methodologies can be adapted to synthesize the target compound, highlighting the versatility and reactivity of the isobutyl and morpholine groups in facilitating complex cyclizations and heterocycle formations (Dyachenko, 2005).

Molecular Structure Analysis

Molecular structure determinations, often achieved through X-ray crystallography, provide insights into the stereochemistry and spatial arrangement of the molecule's framework. While specific data on the target molecule may not be directly available, related compounds demonstrate the ability to crystallize in various space groups, with detailed bond lengths and angles that could inform the structural analysis of 1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Cross-recyclization reactions involving aryl and morpholino groups have been explored, showcasing the compound's reactivity towards forming substituted pyrindine and tetrahydroquinoline derivatives. Such reactions are crucial for modifying the chemical structure and introducing functional groups that enhance the molecule's properties (Dyachenko & Dyachenko, 2007).

科学的研究の応用

Synthesis of Heterocyclic Compounds

Researchers have explored the synthesis of heterocyclic compounds using components similar to "1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile." For instance, Dyachenko and colleagues (2005) demonstrated the cyclocondensation of isovaleric aldehyde with various CH acids in the presence of amines, yielding isobutyl-substituted 4H-pyrans, 1,3-cyclohexadiene, and pyridine-2(1H)-thiones, showcasing the potential for creating structurally diverse heterocycles Dyachenko, 2005.

Novel Synthesis Techniques

Yehia, Polborn, and Müller (2002) described a one-pot, four-component process for synthesizing dihydropyrindines and tetrahydroquinolines, highlighting the versatility of pyridine derivatives in pharmaceutical chemistry Yehia et al., 2002. This approach emphasizes the role of pyridine cores in the synthesis of natural products and pharmaceuticals.

Functionalization and Reactivity

El-Dean, Radwan, and Zaki (2010) reported on the conversion of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile to various derivatives, demonstrating the compound's utility as a precursor for synthesizing a variety of fused heterocyclic compounds El-Dean et al., 2010.

作用機序

将来の方向性

特性

IUPAC Name |

1-(2-methylpropyl)-3-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-12(2)10-16-14-5-3-4-13(14)15(11-18)17(19-16)20-6-8-21-9-7-20/h12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQPDHJLWOVRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=C(C2=C1CCC2)C#N)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)

![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)

![8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)

![N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5541313.png)

![4-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5541315.png)

![1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5541318.png)